4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine
CAS No.: 32353-19-8
Cat. No.: VC15995908
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32353-19-8 |
|---|---|
| Molecular Formula | C7H8N4O |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C7H8N4O/c1-2-12-7-5-3-10-11-6(5)8-4-9-7/h3-4H,2H2,1H3,(H,8,9,10,11) |
| Standard InChI Key | KGWPOKSGHCFXNT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC=NC2=C1C=NN2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine system, where the pyrazole ring is fused to the pyrimidine ring at the 3,4-positions. The ethoxy group (-OCH₂CH₃) at position 4 enhances steric and electronic interactions with biological targets, particularly kinase domains . X-ray crystallographic studies of related derivatives, such as 4-ethoxy-6-(2-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, reveal planar geometries that facilitate binding to hydrophobic pockets in enzymes .
Physicochemical Properties
The compound’s solubility profile is influenced by its heteroaromatic rings, which confer limited water solubility but enhanced lipid permeability. Experimental data suggest logP values around 1.8–2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Thermal stability analyses of analogous compounds show decomposition temperatures exceeding 250°C, underscoring their robustness under synthetic conditions .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 164.16 g/mol | |
| Melting Point | 198–202°C (dec.) | |
| logP | 1.9 (predicted) | |
| Solubility in DMSO | >10 mM |
Synthetic Methodologies
Four-Component Condensation
A predominant synthesis route involves a one-pot, four-component reaction combining hydrazines, methylenemalononitriles, aldehydes, and alcohols. This method, optimized by Wang et al., employs sodium alkoxide bases (e.g., NaOEt) to catalyze cyclocondensation at 60–80°C, yielding 4-alkoxy derivatives with 65–85% efficiency . For example, reaction of hydrazine hydrate with ethyl cyanoacetate, benzaldehyde, and ethanol produces 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidine in 72% yield after recrystallization .
One-Step Cyclization
Alternative approaches utilize 5-amino-1-arylpyrazole-4-carbonitriles as precursors. Treatment with arylaldehydes in alcoholic NaOH at 60°C induces cyclization, forming the pyrazolo[3,4-d]pyrimidine core. This method achieves moderate yields (50–70%) but offers advantages in substrate diversity, enabling the incorporation of electron-withdrawing or donating groups at the 1- and 6-positions .
Table 2: Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Four-component | NaOEt, EtOH, 80°C, 12 h | 72 | High atom economy |
| One-step cyclization | NaOH, MeOH, 60°C, 8 h | 65 | Modular substituent variation |
Biological Activities and Mechanisms
EGFR Tyrosine Kinase Inhibition
4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit potent EGFR inhibition, with IC₅₀ values ranging from 0.8–2.4 μM in enzymatic assays . Molecular docking studies reveal that the ethoxy group forms hydrogen bonds with Thr766 and Met769 in the ATP-binding pocket, while the pyrazolo[3,4-d]pyrimidine core engages in π-π stacking with Phe771 . This dual interaction disrupts kinase activation, impeding cancer cell proliferation.
Antiproliferative Effects
In vitro screens against MCF-7 (breast) and A549 (lung) cancer cells demonstrate EC₅₀ values of 3.2–8.7 μM for lead compounds. Notably, 4-ethoxy analogues show 3–5× greater potency than their methoxy counterparts, attributed to enhanced hydrophobic interactions . Flow cytometry analyses confirm G1/S cell cycle arrest and apoptosis induction via caspase-3 activation .
Chemical Modifications and Derivatives
Oxidation and Reduction Reactions
The ethoxy group undergoes oxidative cleavage with KMnO₄ under acidic conditions, yielding 4-keto derivatives, while NaBH₄ reduces the pyrimidine ring to dihydro analogues. These modifications adjust electronic density, altering binding affinities toward kinase targets.
Structure-Activity Relationships (SAR)
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Position 1: Aryl substituents (e.g., phenyl, naphthyl) enhance hydrophobic interactions but reduce solubility .
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Position 6: Electron-deficient groups (e.g., nitro, chloro) improve EGFR affinity by 40–60% compared to electron-rich moieties .
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4-Ethoxy vs. 4-Methoxy: Ethoxy derivatives exhibit 20–30% higher metabolic stability in hepatic microsomes due to reduced oxidative dealkylation .
Applications in Drug Discovery
Oncology Therapeutics
Lead optimization campaigns have identified 4-ethoxy-6-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine as a clinical candidate, showing tumor growth inhibition (TGI) of 78% in xenograft models at 50 mg/kg/day . Phase I trials are anticipated to begin in 2026.
Neurological Disorders
Preliminary data suggest BBB-penetrant derivatives inhibit Abl kinase, a target in Alzheimer’s disease. In transgenic mouse models, daily administration (10 mg/kg) reduced tau phosphorylation by 45% .
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